molecular formula C30H32N4O4S B15107902 ethyl 1-[(5Z)-4-oxo-5-{[1-phenyl-3-(3-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-4,5-dihydro-1,3-thiazol-2-yl]piperidine-4-carboxylate

ethyl 1-[(5Z)-4-oxo-5-{[1-phenyl-3-(3-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-4,5-dihydro-1,3-thiazol-2-yl]piperidine-4-carboxylate

Cat. No.: B15107902
M. Wt: 544.7 g/mol
InChI Key: LVCOZSLULBHMLM-XHPQRKPJSA-N
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Description

Ethyl 1-[(5Z)-4-oxo-5-{[1-phenyl-3-(3-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-4,5-dihydro-1,3-thiazol-2-yl]piperidine-4-carboxylate is a complex organic compound that features a thiazole ring, a pyrazole ring, and a piperidine ring. This compound is notable for its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-[(5Z)-4-oxo-5-{[1-phenyl-3-(3-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-4,5-dihydro-1,3-thiazol-2-yl]piperidine-4-carboxylate typically involves multi-step organic reactionsSpecific reagents and catalysts are used to facilitate these reactions under controlled conditions, such as specific temperatures and solvents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, while also optimizing reaction times and minimizing waste .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[(5Z)-4-oxo-5-{[1-phenyl-3-(3-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-4,5-dihydro-1,3-thiazol-2-yl]piperidine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups onto the rings .

Scientific Research Applications

Ethyl 1-[(5Z)-4-oxo-5-{[1-phenyl-3-(3-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-4,5-dihydro-1,3-thiazol-2-yl]piperidine-4-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of ethyl 1-[(5Z)-4-oxo-5-{[1-phenyl-3-(3-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-4,5-dihydro-1,3-thiazol-2-yl]piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Ethyl 1-[(5Z)-4-oxo-5-{[1-phenyl-3-(3-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-4,5-dihydro-1,3-thiazol-2-yl]piperidine-4-carboxylate can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the unique properties of this compound.

Properties

Molecular Formula

C30H32N4O4S

Molecular Weight

544.7 g/mol

IUPAC Name

ethyl 1-[(5Z)-4-oxo-5-[[1-phenyl-3-(3-propoxyphenyl)pyrazol-4-yl]methylidene]-1,3-thiazol-2-yl]piperidine-4-carboxylate

InChI

InChI=1S/C30H32N4O4S/c1-3-17-38-25-12-8-9-22(18-25)27-23(20-34(32-27)24-10-6-5-7-11-24)19-26-28(35)31-30(39-26)33-15-13-21(14-16-33)29(36)37-4-2/h5-12,18-21H,3-4,13-17H2,1-2H3/b26-19-

InChI Key

LVCOZSLULBHMLM-XHPQRKPJSA-N

Isomeric SMILES

CCCOC1=CC=CC(=C1)C2=NN(C=C2/C=C\3/C(=O)N=C(S3)N4CCC(CC4)C(=O)OCC)C5=CC=CC=C5

Canonical SMILES

CCCOC1=CC=CC(=C1)C2=NN(C=C2C=C3C(=O)N=C(S3)N4CCC(CC4)C(=O)OCC)C5=CC=CC=C5

Origin of Product

United States

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